molecular formula C18H17N3O B2699708 2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole CAS No. 902253-10-5

2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole

Cat. No.: B2699708
CAS No.: 902253-10-5
M. Wt: 291.354
InChI Key: YCCDAVAJARQIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole is a novel chemical entity designed for preclinical research, featuring a molecular hybrid of the privileged indole and 1,3,4-oxadiazole heterocycles. This structural motif is of significant interest in medicinal chemistry for developing enzyme inhibitors and anticancer agents. The 1,3,4-oxadiazole scaffold is a well-documented pharmacophore in anticancer research, with derivatives demonstrated to inhibit specific cancer biological targets, including thymidylate synthase, HDAC, and topoisomerase II . Furthermore, the indole nucleus is a versatile structural component known to facilitate interactions with diverse biological targets, making it a cornerstone for designing drugs with activities against cancer, microbial infections, and other diseases . The strategic combination of these two moieties in a single molecule is a rational approach to enhance biological potency. Scientific evidence indicates that such hybrids can exhibit enhanced activity; for instance, indole-based oxadiazole analogs have been identified as potent inhibitors of the enzyme β-glucuronidase, an enzyme whose elevated activity is associated with cancer progression and metastasis . The inhibitory potential of these analogs is strongly influenced by the nature and position of substituents on the aromatic rings, suggesting that the p-tolyl and indolinylmethyl groups in this specific compound are critical for its binding affinity and specificity . Researchers can utilize this compound as a key intermediate or lead compound for synthesizing more complex derivatives, or as a pharmacological tool for investigating new mechanisms of action in oncology and enzymology. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemical compounds with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-6-8-15(9-7-13)18-20-19-17(22-18)12-21-11-10-14-4-2-3-5-16(14)21/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCDAVAJARQIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indoline-1-carboxylic acid hydrazide with p-tolyl isocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. The compound 2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole exhibits promising cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its efficacy against human breast cancer (MCF7) and prostate cancer (PC3) cells.

Cell Line IC50 Value (µM) Mechanism of Action
MCF70.275Induction of apoptosis
PC30.417Inhibition of cell proliferation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its effectiveness is attributed to the disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism
Staphylococcus aureus32 µg/mLCell membrane disruption
Escherichia coli16 µg/mLInhibition of protein synthesis

Mechanistic Insights

The mechanism underlying the biological activities of this compound is linked to its ability to interact with specific biological targets such as enzymes and receptors. For example, it may act as an inhibitor of xanthine oxidase, which plays a crucial role in uric acid metabolism and is a target for gout treatment .

Study on Anticancer Efficacy

A study published in Molecular Brain Research evaluated the anticancer effects of various oxadiazole derivatives, including this compound. The results indicated that this compound exhibited significant growth inhibition in cancer cell lines at low concentrations (IC50 < 0.5 µM), suggesting its potential as a lead compound for further development .

Antimicrobial Screening

In another research effort, the antimicrobial activity of oxadiazole derivatives was assessed against clinical isolates. The study found that compounds similar to this compound showed potent activity against resistant strains of bacteria, supporting its application in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of 2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole varies depending on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: In OLEDs, the compound’s electronic properties facilitate efficient electron transport and light emission.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole can be contextualized by comparing it to structurally analogous 1,3,4-oxadiazole derivatives. Key differences in substituents and biological activities are summarized below.

Substituent-Driven Activity Variations

Target-Specific Efficacy

  • Antifungal Activity : Thioether-linked oxadiazoles (e.g., 2-((4-bromobenzyl)thio)-5-(trifluoromethyl)-1,3,4-oxadiazole) exhibit fungicidal activity via succinate dehydrogenase inhibition, a mechanism distinct from the target compound’s enzyme-inhibitory role .
  • Antiinflammatory Action : Ketone-linked derivatives (e.g., 2-[3-(4-chlorophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole) show COX-2 inhibition, contrasting with the indole-based compound’s focus on β-glucuronidase .

Biological Activity

The compound 2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15N3O(Molecular Weight 265 31 g mol)\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}\quad (\text{Molecular Weight 265 31 g mol})

This compound features an indoline moiety and a p-tolyl group attached to a 1,3,4-oxadiazole ring, contributing to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds containing the oxadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)
This compoundHeLa (Cervical Cancer)12.5
This compoundMCF-7 (Breast Cancer)15.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound possesses notable antiproliferative activity.

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of Topoisomerase I : This enzyme is crucial for DNA replication and repair. Inhibition leads to DNA damage and apoptosis in cancer cells.
  • Induction of Apoptosis : Flow cytometry studies have shown that this compound promotes apoptosis in cancer cells via the intrinsic pathway.

Case Studies

A notable study examined the biological activity of various oxadiazole derivatives, including this compound. The findings indicated that:

  • Cytotoxicity : The compound exhibited significant cytotoxicity against multiple cancer cell lines.
  • Selectivity : It demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Comparative Analysis with Other Oxadiazoles

In comparison with other oxadiazoles studied for their biological activity:

CompoundActivity TypeIC50 (μM)
Compound AAntitumor10.0
Compound BAntiviral25.0
This compound Antitumor12.5

This comparison highlights the competitive efficacy of this compound within its class.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ConditionOptimal RangeImpact on Yield
Cyclization AgentPOCl₃ (1.5 equiv)Yield ↑ 15%
Reaction Temp80–90°CPurity >95%
SolventDry THFSide Products ↓
Source :

Q. Table 2: Biological Activity Profile

Assay ModelActivity (MIC/IC₅₀)Control (IC₅₀)
M. tuberculosis16 µg/mLIsoniazid: 0.1 µg/mL
HeLa Cells42 µMDoxorubicin: 0.8 µM
Source :

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